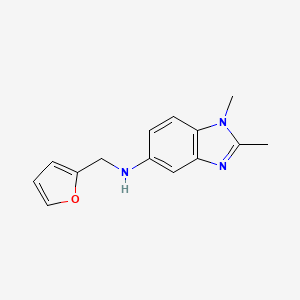![molecular formula C14H16FNO5 B7595423 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as FMOC-L-Asp(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal, is a synthetic compound used in scientific research. It is a derivative of aspartic acid and is commonly used as a building block in peptide synthesis.
Mecanismo De Acción
The mechanism of action of 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal is not well understood. However, it is believed to act as a substrate for enzymes involved in peptide synthesis, allowing for the creation of specific peptide sequences and structures.
Biochemical and Physiological Effects:
This compound(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal does not have any known biochemical or physiological effects on its own. However, peptides synthesized using this compound may have a variety of biochemical and physiological effects depending on their specific sequences and structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal in lab experiments is its ability to create peptides with specific sequences and structures. This allows for precise control over the properties of the resulting peptides. However, one limitation is the complexity of the synthesis method, which can be time-consuming and require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal. One direction is the development of new methods for peptide synthesis using this compound, with a focus on simplifying the synthesis process and increasing efficiency. Another direction is the exploration of new applications for peptides synthesized using this compound(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal, such as in drug delivery or tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with enzymes involved in peptide synthesis.
Métodos De Síntesis
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal can be synthesized using a variety of methods. One common method involves the reaction of aspartic acid with 3-fluoro-4-methoxyphenylacetic anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxolane-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal.
Aplicaciones Científicas De Investigación
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal is commonly used in scientific research as a building block in peptide synthesis. It is used to create peptides with specific sequences and structures for a variety of applications, including drug development, protein engineering, and biomaterials research.
Propiedades
IUPAC Name |
3-[[2-(3-fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5/c1-20-11-3-2-9(6-10(11)15)7-12(17)16-14(13(18)19)4-5-21-8-14/h2-3,6H,4-5,7-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBGJQZWPPEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2(CCOC2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)
![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)




![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)